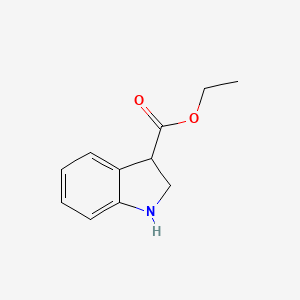

(S)-Ethyl indoline-3-carboxylate

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethyl 2,3-dihydro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-6,9,12H,2,7H2,1H3 |

InChI Key |

AMXYINYUZBCGGG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries, such as (S)-1-phenylethyl groups, enables asymmetric induction during indoline formation. For example, ethyl 3-methyl-2-oxo-1-((S)-1-phenylethyl)indoline-3-carboxylate (3f) was prepared by coupling ethyl 3-methyl-2-oxoindoline-3-carboxylate with (S)-1-phenylethylamine under CDC conditions. After cyclization, the auxiliary is removed via hydrogenolysis or acidic hydrolysis to yield the free (S)-configured indoline ester.

Table 3: Chiral Auxiliaries in Indoline Ester Synthesis

| Auxiliary | Coupling Method | Yield | dr | Removal Method |

|---|---|---|---|---|

| (S)-1-Phenylethylamine | CDC | 45% | 1.7:1 | H2/Pd-C |

| (R)-Binaphthyl phosphate | Asymmetric catalysis | 68% | 4:1 | Hydrolysis |

Enzymatic Resolution

Enantioselective hydrolysis of racemic ethyl indoline-3-carboxylate using lipases or esterases provides an alternative route to the (S)-enantiomer. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester enriched. This method, while efficient, requires optimization of solvent systems and enzyme loading to achieve high enantiomeric excess (ee).

Alternative Synthetic Routes

Cyclization of Amino Acid Derivatives

Indoline esters can be accessed via cyclization of β-amino acid derivatives. For example, ethyl β-(2-aminophenyl)propanoate undergoes acid-catalyzed cyclization to form the indoline scaffold. Chiral pool synthesis using (S)-alanine derivatives introduces stereochemistry at the 3-position, though this approach often requires protective group strategies to prevent racemization.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated indole esters using chiral Rh or Ru catalysts offers a direct route to this compound. For instance, [Rh(COD)(DuanPhos)]Cl catalyzes the hydrogenation of ethyl 3-methyleneindoline-2-carboxylate with >90% ee . This method is limited by substrate accessibility but showcases the potential for catalytic asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution often involves reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2,3-dihydro-1H-indole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Ethyl indoline-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing cell signaling pathways and enzyme activities . This binding can lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (11)

- Structure : Indole-2-carboxylate with an ethoxycarbonylmethyl substituent at position 3.

- Synthesis : Prepared via NaBH₄ reduction of precursor 22 followed by oxidation (P21 reagent) .

- Reactivity : The unsaturated indole core enables electrophilic substitution, contrasting with indoline’s saturated ring.

Ethyl 5-methoxyindole-2-carboxylate

- Structure : Methoxy substituent at position 5 and ester at position 2.

- Physical Properties : Higher melting point (199–201°C) due to methoxy group enhancing crystallinity .

(S)-Ethyl 2-amino-1'-methylspiro[indoline-3,4'-pyran]-3'-carboxylate (87q) Structure: Spirocyclic indoline fused to a pyran ring, with ethyl ester and cyano groups. Synthesis: Enantioselective 1,3-dicarbonyl addition to ketimines, highlighting stereochemical control .

Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate Structure: Amino and hydroxy substituents on indole-3-carboxylate. Similarity to Target: Structural similarity score of 0.89 (vs. indoline-3-carboxylate) .

Comparative Analysis Table

Q & A

Q. Advanced: How can visible-light-mediated photocatalysis improve the enantioselectivity of indoline ring formation?

Methodological Answer : Recent protocols use [Ir(ppy)₃] or eosin Y as photocatalysts under blue LED irradiation to trigger radical cyclization of N-aryl enamines. This method avoids harsh reagents and achieves high diastereomeric ratios (e.g., 4:1 dr for ethyl 2-arylindoline-3-carboxylates). Optimization involves tuning solvent polarity (acetonitrile/THF) and substituent effects on the aryl group to enhance stereocontrol .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

Standard techniques include:

- ¹H/¹³C NMR : To confirm the ester group (δ ~4.2 ppm for CH₂CH₃, δ ~170 ppm for carbonyl) and indoline ring protons (δ 6.5–7.5 ppm for aromatic protons) .

- FTIR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (N-H stretch).

- Chiral HPLC : Using amylose- or cellulose-based columns to verify enantiopurity (>99% ee) .

Q. Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?

Methodological Answer : Single-crystal X-ray diffraction with SHELX software provides definitive proof of absolute configuration. For example, Flack parameters (<0.1) confirm the (S)-configuration. Crystallization in polar solvents (e.g., ethanol/water) enhances crystal quality. WinGX and ORTEP are used for structure refinement and visualization .

Basic: What in vitro biological assays are used to screen this compound’s activity?

Q. Methodological Answer :

- Enzyme inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorometric assays).

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced: How can molecular docking studies predict binding modes to biological targets?

Methodological Answer : Docking with AutoDock Vina or Schrödinger Suite uses the compound’s 3D structure (optimized via DFT) to simulate interactions with active sites (e.g., EGFR kinase). Key parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen-bonding with catalytic residues (e.g., Asp831). MD simulations (NAMD/GROMACS) validate stability over 100 ns trajectories .

Basic: How do substituents on the indoline ring influence physicochemical properties?

Methodological Answer :

Electron-withdrawing groups (e.g., -NO₂ at position 5) increase acidity (pKa ~3.5) and reduce logP, enhancing solubility. Substituent effects are quantified via Hammett σ constants and HPLC retention times .

Q. Advanced: What computational methods predict regioselectivity in electrophilic substitution reactions?

Methodological Answer : DFT calculations (Gaussian 16) at the B3LYP/6-31G* level identify electrophilic aromatic substitution (EAS) sites. Fukui functions (ƒ⁺) highlight position 6 as most reactive. Experimental validation via bromination (NBS in DMF) confirms computational predictions .

Basic: How is the enantiomeric excess (ee) of the (S)-enantiomer quantified?

Methodological Answer :

Chiral HPLC using Chiralpak IA-3 columns (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers. UV detection at 254 nm and integration of peak areas calculate ee. Calibration with racemic standards ensures accuracy .

Q. Advanced: Can dynamic kinetic resolution (DKR) improve ee during synthesis?

Methodological Answer : DKR combines enzymatic resolution (e.g., Candida antarctica lipase B) with racemization catalysts (e.g., Shvo’s catalyst). Optimized at 50°C in toluene, this method achieves >95% ee and 90% yield. Key factors include water activity (<0.2) and substrate/catalyst ratio (1:0.05) .

Advanced: How do crystallographic puckering parameters describe the indoline ring’s conformation?

Methodological Answer :

Cremer-Pople puckering coordinates (θ, φ) quantify non-planarity. For this compound, θ ≈ 20° and φ ≈ 120° indicate a half-chair conformation. SHELXL refines displacement parameters (Uij) from X-ray data to model ring distortion .

Advanced: What electrochemical methods enable late-stage functionalization of this compound?

Methodological Answer :

Mn-mediated trifluoromethylation (e.g., CF₃SO₂Na) at 1.2 V (vs Ag/AgCl) introduces -CF₃ groups at position 5. In situ IR monitors reaction progress. Yields >60% are achieved in acetonitrile with TBABF₄ as electrolyte .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.